molecular formula C13H14N2O2 B048069 methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16253-64-8

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No. B048069
CAS RN: 16253-64-8
M. Wt: 230.26 g/mol
InChI Key: QZGCHMZBGHVZFB-UHFFFAOYSA-N
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Patent
US04628057

Procedure details

In the same manner as described above (1) using DL-tryptophan methyl ester hydrochloride, there is obtained the title compound (75%) as colorless needles, m.p. 185°-187° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][C@@H:4]([C:15]([O:17][CH3:18])=[O:16])[NH:3]1.Cl.COC(=O)C(CC1C2C(=CC=CC=2)NC=1)N>>[CH2:2]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][CH:4]([C:15]([O:17][CH3:18])=[O:16])[NH:3]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1N[C@@H](CC=2C3=CC=CC=C3NC12)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(C(N)CC1=CNC2=CC=CC=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC=2C3=CC=CC=C3NC12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04628057

Procedure details

In the same manner as described above (1) using DL-tryptophan methyl ester hydrochloride, there is obtained the title compound (75%) as colorless needles, m.p. 185°-187° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][C@@H:4]([C:15]([O:17][CH3:18])=[O:16])[NH:3]1.Cl.COC(=O)C(CC1C2C(=CC=CC=2)NC=1)N>>[CH2:2]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][CH:4]([C:15]([O:17][CH3:18])=[O:16])[NH:3]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1N[C@@H](CC=2C3=CC=CC=C3NC12)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(C(N)CC1=CNC2=CC=CC=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC=2C3=CC=CC=C3NC12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.